

# An In-depth Technical Guide to the Physical and Chemical Properties of Dodecahedrane

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## Compound of Interest

Compound Name: Dodecahedrane

Cat. No.: B1217162

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## Introduction

**Dodecahedrane** (C<sub>20</sub>H<sub>20</sub>) is a fascinating saturated hydrocarbon belonging to the elite group of Platonic hydrocarbons.<sup>[1][2]</sup> Its carbon skeleton perfectly maps onto the vertices of a regular dodecahedron, a geometric shape with twelve pentagonal faces, bestowing upon it the highest possible symmetry for a hydrocarbon (I<sub>h</sub> point group).<sup>[3][4]</sup> First synthesized in 1982 by the research group of Leo A. Paquette after decades of effort by multiple teams, **dodecahedrane** stands as a landmark achievement in organic synthesis.<sup>[3]</sup> This guide provides a comprehensive overview of the physical and chemical properties of **dodecahedrane**, its synthesis, and potential relevance to the field of drug development, presenting quantitative data in structured tables and detailed experimental insights.

## Physical and Structural Properties

**Dodecahedrane** is a colorless, crystalline solid with a remarkably high melting point of 430 ± 10 °C, a consequence of its high symmetry and rigid cage structure.<sup>[1][5]</sup> It crystallizes in a face-centered cubic lattice.<sup>[1][3]</sup> The molecule's high symmetry is also evident in its simple proton NMR spectrum, which displays a single sharp signal at 3.38 ppm, indicating the magnetic equivalence of all 20 hydrogen atoms.<sup>[4]</sup>

The C-C bond angles in **dodecahedrane** are approximately 108°, very close to the ideal sp<sup>3</sup> bond angle of 109.5°, resulting in minimal angle strain.<sup>[1]</sup> However, the molecule possesses

significant torsional strain due to the eclipsed conformation of the C-H bonds on adjacent carbon atoms.<sup>[1]</sup>

**Table 1: General Physical Properties of Dodecahedrane**

Property	Value	Reference(s)
Molecular Formula	C <sub>20</sub> H <sub>20</sub>	<sup>[1]</sup> <sup>[5]</sup>
Molar Mass	260.380 g·mol <sup>-1</sup>	<sup>[1]</sup> <sup>[5]</sup>
Melting Point	430 ± 10 °C	<sup>[1]</sup> <sup>[5]</sup>
Appearance	Colorless, crystalline solid	<sup>[1]</sup>
Crystal Structure	Face-centered cubic	<sup>[1]</sup> <sup>[3]</sup>
Solubility	Insoluble in water; soluble in organic solvents like benzene and chloroform.	<sup>[1]</sup>

**Table 2: Structural and Thermodynamic Data for Dodecahedrane**

Parameter	Value	Reference(s)
Symmetry Point Group	I <sub>h</sub>	<sup>[3]</sup> <sup>[4]</sup>
C-C Bond Length	1.541(2) Å and 1.535(5) Å (in crystal)	<sup>[6]</sup>
C-C-C Bond Angle	~108°	<sup>[1]</sup>
Strain Energy	61.4 kcal·mol <sup>-1</sup> (experimental)	<sup>[7]</sup>

**Table 3: Spectroscopic Data for Dodecahedrane**

Spectroscopic Technique	Key Features	Reference(s)
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 3.38 ppm (singlet, 20H)	[4]
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	A single peak is expected due to symmetry.	[8]
Infrared (IR)	Bands observed at 2945, 1298, and $728\text{ cm}^{-1}$ . The IR forbidden vibrations of $T_{2u}$ , $G_u$ , and $H_u$ type have moderate IR activity due to the $T_h$ site symmetry in the crystal.	[9]
Raman	Frequencies at 2924, 2938, 1324, 1164, 1092, 840, 676, and $480\text{ cm}^{-1}$ . The Raman spectrum of crystalline dodecahedrane exhibits splitting of the $H_9$ Raman active modes. The Raman inactive gerade vibrations of $G_9$ , $T_{19}$ , and $T_{29}$ symmetry are found to have weak Raman activity.	[9]

## Synthesis of Dodecahedrane

The total synthesis of **dodecahedrane** was a monumental challenge in organic chemistry. The most renowned route was developed by Leo A. Paquette and his collaborators. While the full, multi-step synthesis is incredibly complex, a simplified overview of the strategic approach is presented below. The synthesis is a testament to the power of strategic bond disconnections and the development of novel synthetic methodologies. A detailed, step-by-step experimental protocol can be found in the original publications by Paquette et al.



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*A high-level overview of the synthetic strategy towards **dodecahedrane**.*

## Experimental Protocols

Detailed experimental protocols for the synthesis of **dodecahedrane** are extensive and beyond the scope of this guide. Researchers are directed to the seminal papers by Leo A. Paquette for comprehensive procedures, including reagent quantities, reaction conditions, and purification methods. A key publication for these details is J. Am. Chem. Soc. 1982, 104, 16, 4503–4504.

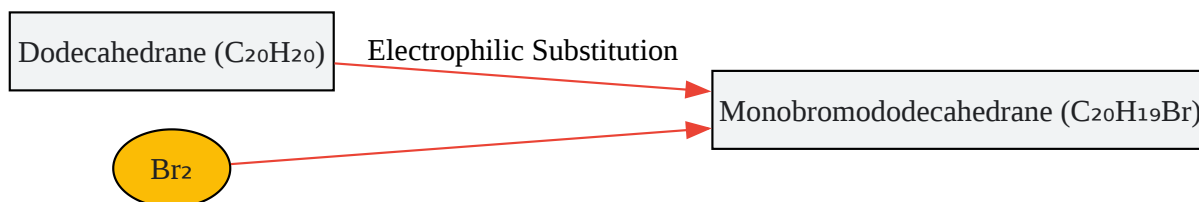
## Chemical Properties and Reactivity

The chemistry of **dodecahedrane** is largely dictated by its rigid, saturated, and highly symmetric structure. The C-H bonds are all equivalent and located on the exterior of the cage, making them the primary sites for chemical modification.

## Monofunctionalization Reactions

Due to the equivalence of all 20 methine units, monofunctionalization of **dodecahedrane** is a statistically favored process at low conversions.

- Halogenation: **Dodecahedrane** reacts with bromine in the absence of a catalyst to yield monobromododecahedrane. Further halogenation is possible but leads to mixtures of products.



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*Electrophilic bromination of **dodecahedrane**.*

## Reactivity with Radicals

The exposed C-H bonds of **dodecahedrane** are susceptible to attack by radicals. Computational studies have explored the viability of radical-promoted polycyclizations to form the **dodecahedrane** cage, suggesting that such pathways could be highly exergonic and fast. This indicates that the **dodecahedrane** framework is stable towards radical-mediated degradation under certain conditions, and that radical reactions can be a tool for its functionalization.

## Relevance to Drug Development

The unique, rigid, and three-dimensional structure of **dodecahedrane** makes it an intriguing scaffold for medicinal chemistry and drug development. While **dodecahedrane** itself is biologically inert, its derivatives have been explored for potential therapeutic applications.

- **Pharmacophore Scaffolding:** The **dodecahedrane** core can serve as a rigid, non-planar scaffold to which various pharmacophoric groups can be attached in a precise three-dimensional arrangement. This allows for the exploration of novel regions of chemical space and the potential for highly specific interactions with biological targets.
- **Amantadine Analogs:** Amino-**dodecahedranes** have been synthesized as analogs of the antiviral drug amantadine. While these initial derivatives showed some antiviral activity, they were found to be more toxic and less potent than the parent drug. Further modifications and a deeper understanding of their structure-activity relationships could lead to more promising candidates.
- **Carborane Mimicry in Docking Studies:** In computational drug design, the **dodecahedrane** group has been used as a mimic for carborane to study steric effects in ligand-protein interactions. This highlights its utility as a tool in computational chemistry for drug discovery.

The exploration of **dodecahedrane** in drug development is still in its nascent stages. The synthetic complexity of the core structure remains a significant hurdle. However, as synthetic methods improve and our understanding of the biological implications of three-dimensional molecular architecture grows, **dodecahedrane** and its derivatives may yet find a role in the development of novel therapeutics.

## Conclusion

**Dodecahedrane** is a molecule of exceptional symmetry and structural perfection. Its synthesis was a landmark achievement that pushed the boundaries of organic chemistry. While its direct applications are limited, it serves as an invaluable model system for studying the properties of caged hydrocarbons and provides a unique platform for the design of novel molecules. For researchers in materials science and drug development, the rigid, three-dimensional scaffold of **dodecahedrane** offers a tantalizing playground for the creation of new functional materials and potential therapeutic agents. Further research into more efficient synthetic routes and a deeper exploration of its derivatization chemistry will undoubtedly unlock new and exciting possibilities for this iconic molecule.

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